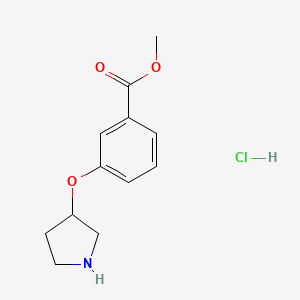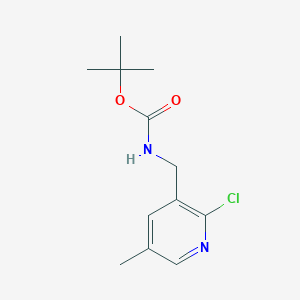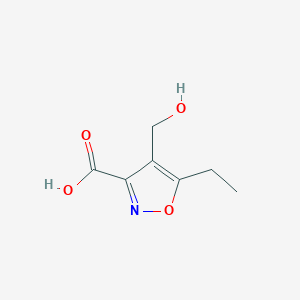
Methyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
Overview
Description
“Methyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C12H15NO3•HCl . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.71 . Other physical and chemical properties are not available in the search results .Scientific Research Applications
Synthesis and Characterization :
- A study by Almeida et al. (2017) focused on the synthesis of a pyrrole derivative, specifically a polypyrrole derivatised with Methyl Red azo dye. This study explored the electrochromic properties of the resultant films, which are significant for applications in pH sensors (Almeida et al., 2017).
Chemical Properties and Reactions :
- Knölker and O'sullivan (1994) described the palladium-promoted synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides, using pyridine hydrochloride for chemoselective cleavage. This highlights the chemical reactivity of related compounds in synthetic processes (Knölker & O'sullivan, 1994).
Application in Material Science :
- Research by Matsuda (1973) investigated the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene. This reaction, involving a pyridine base, led to the production of methyl 3-pentenoate, demonstrating the potential use of these compounds in material synthesis (Matsuda, 1973).
Photophysical Properties :
- A study by Yoon et al. (2019) on S, N, and Se-modified methyl salicylate derivatives explored their photophysical properties. This research is significant in understanding the photochemical behaviors of such compounds, which can be crucial in various applications like photovoltaics or sensors (Yoon et al., 2019).
Analytical Applications :
- Kagaya and Yoshimori (2012) used methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its potential in analytical chemistry for preconcentration of various elements (Kagaya & Yoshimori, 2012).
Synthesis of Novel Compounds :
- Yang et al. (1999) reported on the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, leading to the creation of a hyperbranched aromatic polyamide. This work contributes to the field of polymer science, particularly in the synthesis of new polymeric materials (Yang et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMHAEDONDAFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)


